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Compound of Interest

Compound Name: 3,5-Dibromobenzyl cyanide

Cat. No.: B061878

Executive Summary: 2-(3,5-dibromophenyl)acetonitrile, commonly known as 3,5-
Dibromobenzyl cyanide, is a polyfunctional synthetic intermediate of significant interest to the
pharmaceutical and fine chemical industries. Its molecular architecture, featuring a reactive
nitrile group, two aryl bromide positions amenable to cross-coupling, and an active methylene
bridge, offers a versatile platform for the construction of complex molecular entities. This guide
provides an in-depth analysis of its chemical properties, a validated synthesis protocol, key
synthetic transformations, and its potential applications in drug discovery, grounded in
established chemical principles and safety protocols.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a precise understanding of its identity
and physical characteristics. The nomenclature and key identifiers for this compound are
standardized across major chemical databases.

Nomenclature and Identifiers
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Identifier

Value

Source

IUPAC Name

2-(3,5-

dibromophenyl)acetonitrile

[1]

Common Name

3,5-Dibromobenzyl cyanide

[1](2]

CAS Number

188347-48-0

[1](2]

Molecular Formula

CsHsBr2N

[1]

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CC#N

[1]

InChlKey

RDFAWEAQRRJHDC-
UHFFFAOYSA-N

[1]

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in solution, its reactivity,

and the methods appropriate for its purification and handling. The data presented below are

primarily computed properties sourced from reputable chemical databases.

Property Value Unit Source
Molecular Weight 274.94 g/mol [1]
Monoisotopic Mass 272.87887 Da [1]
XLogP3-AA 3.0 [1]
Topological Polar

polod 23.8 A2 [1]
Surface Area
Hydrogen Bond Donor

0 [1]

Count
Hydrogen Bond

ydrog 1 [1]
Acceptor Count
Rotatable Bond Count 1 [1]
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Synthesis and Purification

The most direct and widely adopted method for synthesizing arylacetonitriles is the nucleophilic
substitution of a corresponding benzylic halide with an inorganic cyanide salt. This Sn2 reaction
is efficient and utilizes readily available starting materials.

Synthetic Strategy: Nucleophilic Cyanation

The synthesis proceeds by reacting 3,5-Dibromobenzyl bromide with sodium or potassium
cyanide. The cyanide anion (CN~) acts as a potent nucleophile, displacing the bromide from
the benzylic carbon. The choice of a polar protic solvent system, such as an ethanol/water
mixture, is a critical experimental parameter. This solvent choice is causal to the reaction's
success as it must solubilize both the organic substrate (3,5-Dibromobenzyl bromide) and the
inorganic nucleophile (e.g., NaCN), facilitating their interaction.[3][4] Heating the reaction
mixture to reflux provides the necessary activation energy to overcome the energetic barrier of
the Sn2 transition state.

Detailed Experimental Protocol: Synthesis of 2-(3,5-
dibromophenyl)acetonitrile

This protocol is adapted from established procedures for analogous benzyl cyanides and
should be performed by trained chemists with appropriate safety precautions.[3][4]

Reagents:

3,5-Dibromobenzyl bromide (1.0 eq.)[5]

Sodium cyanide (NaCN) (1.2 eq.)

Ethanol (95%)

Deionized Water

Diethyl ether

Anhydrous Magnesium Sulfate (MgSOa)

Procedure:
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stir bar, dissolve 3,5-Dibromobenzyl bromide in a minimal amount of 95% ethanol.

» Nucleophile Addition: In a separate beaker, prepare a concentrated aqueous solution of
sodium cyanide. Add this solution to the stirred ethanolic solution of the benzyl bromide.
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.

o Reaction: Heat the biphasic mixture to reflux (typically ~80-90°C) with vigorous stirring.
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting
benzyl bromide spot is consumed (typically 3-5 hours).

o Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a
separatory funnel and dilute with deionized water.

o Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic
extracts.

e Washing: Wash the combined organic layer sequentially with water and then with a saturated
brine solution to remove residual inorganic salts.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and remove the solvent under reduced pressure using a rotary evaporator to yield the crude
product.

 Purification: The crude 2-(3,5-dibromophenyl)acetonitrile can be purified by recrystallization
from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica
gel column chromatography.

Synthesis Workflow Diagram
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Caption: Sn2 synthesis of 2-(3,5-dibromophenyl)acetonitrile.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(3,5-dibromophenyl)acetonitrile lies in its three distinct reactive

centers, which can be manipulated selectively to build molecular complexity. This versatility

makes it a powerful building block in multi-step syntheses.[6]

Overview of Reactive Centers
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Caption: Key reactive sites of 2-(3,5-dibromophenyl)acetonitrile.

Reactions of the Nitrile Group

The nitrile (cyano) group is a versatile functional handle that can be converted into several
other key moieties essential for drug development.

Hydrolysis of the nitrile under strong acidic or basic conditions provides the corresponding
carboxylic acid, a common functional group in bioactive molecules.[7]

Protocol (Basic Hydrolysis):

Dissolve 2-(3,5-dibromophenyl)acetonitrile (1.0 eq.) in ethanol in a round-bottom flask.
e Add an aqueous solution of sodium hydroxide (e.g., 6 M, 3-5 eq.).

o Heat the mixture to reflux until TLC indicates complete consumption of the starting material.
Ammonia gas will be evolved.

o Cool the mixture and remove the ethanol via rotary evaporation.
« Dilute the remaining aqueous solution with water and cool in an ice bath.
o Carefully acidify the solution with cold concentrated HCI until the pH is ~1-2.

o Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 2-
(3,5-dibromophenyl)acetic acid.
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The reduction of the nitrile to a primary amine is a fundamental transformation for accessing a
key pharmacophore.[7] Strong reducing agents like lithium aluminum hydride (LiAlH4) are
typically employed.

Protocol (LiIAIH4 Reduction):

Setup: In a dry, three-necked flask under an inert atmosphere (Nitrogen or Argon), prepare a
stirred suspension of LiAlH4 (2.0 eq.) in anhydrous tetrahydrofuran (THF).

» Addition: Dissolve 2-(3,5-dibromophenyl)acetonitrile (1.0 eq.) in anhydrous THF and add it
dropwise to the LiAlH4 suspension at 0°C.

e Reaction: After the addition, allow the mixture to warm to room temperature and then heat to
a gentle reflux for 2-4 hours.

o Work-up (Fieser Method): Cool the reaction to 0°C. Cautiously add, in sequence, 'x' mL of
water, X' mL of 15% aqueous NaOH, and '3x' mL of water, where X' is the number of grams
of LiAlH4 used.

« |solation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration,
washing the filter cake with THF.

 Purification: Combine the filtrate and washes, dry over anhydrous Na=SOa4, and concentrate
under reduced pressure to yield the crude amine.

Reactions of the Aryl Bromides

The two bromine atoms on the phenyl ring are prime handles for transition-metal-catalyzed
cross-coupling reactions. This capability is paramount in medicinal chemistry for generating
analogues and exploring structure-activity relationships (SAR). Reactions such as Suzuki,
Sonogashira, Buchwald-Hartwig, and Heck couplings can be employed to form new carbon-
carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents.[6]

Applications in Medicinal Chemistry and Drug
Development
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Acetonitrile and its derivatives are critical components in the pharmaceutical industry, both as
solvents and as synthetic substrates.[8][9] The true value of 2-(3,5-dibromophenyl)acetonitrile
lies in its role as a versatile scaffold.

o Scaffold for Libraries: The three reactive sites allow for a combinatorial approach to
synthesis. One could first transform the nitrile, then perform sequential or differential cross-
coupling reactions on the two bromine atoms to rapidly generate a library of diverse
compounds for biological screening.

o Access to Key Pharmacophores: As demonstrated, the nitrile can be readily converted to a
primary amine or a carboxylic acid. Primary amines are ubiquitous in pharmaceuticals for
their basicity and ability to form salt bridges with biological targets. Carboxylic acids are key
hydrogen bond donors and acceptors.

» Bioisosteric Replacement: The nitrile group itself, or its tetrazole derivative (formed via
cycloaddition with an azide), can serve as a bioisostere for a carboxylic acid, offering a way
to modulate physicochemical properties like acidity and cell permeability.[7]

Safety and Handling

2-(3,5-dibromophenyl)acetonitrile is a hazardous substance and must be handled with
appropriate precautions. Its toxicity profile is related to that of other substituted acetonitriles,
with the primary concern being the potential metabolic release of cyanide.[3][10]

~HS H | Classificati

Hazard Class Statement

Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed

Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin
Skin Irritation (Category 2) H315: Causes skin irritation

Eye Irritation (Category 2A) H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled

STOT SE 3 H335: May cause respiratory irritation

(Source: Aggregated data from PubChem)[1]
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Handling and Personal Protective Equipment (PPE)

e Engineering Controls: All manipulations should be conducted in a certified chemical fume
hood to prevent inhalation of dust or vapors.

o Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves (nitrile is a
common choice), and splash-proof safety goggles.

o Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands
thoroughly after handling.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Due to its hazardous
nature, it should be collected in a designated, sealed container for chemical waste disposal.

Conclusion

2-(3,5-dibromophenyl)acetonitrile is more than a simple chemical; it is a highly functionalized
and versatile building block for advanced organic synthesis. Its predictable reactivity at the
nitrile, aryl bromide, and alpha-carbon positions provides chemists in research and drug
development with a reliable platform for constructing novel and complex molecular
architectures. A thorough understanding of its synthesis, reactivity, and safe handling
procedures is essential for unlocking its full potential in the pursuit of new therapeutic agents
and functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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